molecular formula C8H5F6NO B13629677 2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline

2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline

Cat. No.: B13629677
M. Wt: 245.12 g/mol
InChI Key: MPTPCHPDGRWBEF-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline (chemical formula: C₈H₅F₆NO) is a fluorinated aromatic amine characterized by two electron-withdrawing groups: a trifluoromethoxy (-OCF₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 4 on the aniline ring. These substituents confer unique electronic and steric properties, enhancing its stability, lipophilicity, and reactivity in chemical reactions. The compound is synthesized via aromatic nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, making it a valuable intermediate in pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula

C8H5F6NO

Molecular Weight

245.12 g/mol

IUPAC Name

2-(trifluoromethoxy)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)4-1-2-5(15)6(3-4)16-8(12,13)14/h1-3H,15H2

InChI Key

MPTPCHPDGRWBEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-mediated three-component reaction, which involves o-iodoanilines, anilines, and ethyl trifluoropyruvate . This reaction proceeds via condensation of o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling reaction with aniline and intramolecular amination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as the Ullmann-type cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts, trifluoropyruvate, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield benzimidazole derivatives, while oxidation or reduction can lead to various functionalized aromatic compounds .

Scientific Research Applications

2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Position) Key Features
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline -OCF₃ (2), -CF₃ (4) Dual electron-withdrawing groups enhance reactivity and metabolic stability .
4-Trifluoromethoxyaniline -OCF₃ (4) Lacks -CF₃ group; lower lipophilicity and reduced steric hindrance .
4-(Trifluoromethyl)aniline -CF₃ (4) Higher electron-withdrawing effect but lacks -OCF₃ group .
2-Methoxy-4-(trifluoromethoxy)aniline -OCH₃ (2), -OCF₃ (4) Methoxy group (-OCH₃) offers weaker electron-withdrawing effects than -CF₃ .
4-Ethoxy-2-(trifluoromethyl)aniline -OCH₂CH₃ (4), -CF₃ (2) Ethoxy group increases steric bulk, altering reaction pathways .
Key Findings:
  • Dual Trifluoro-Substituents : The simultaneous presence of -OCF₃ and -CF₃ groups in this compound creates synergistic electronic effects, making it more reactive in electrophilic substitution reactions than analogs with single substituents .
  • Positional Isomers: For example, 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline () has a methylphenoxy group instead of trifluoromethoxy, reducing electron withdrawal and altering biological activity.
  • Biological Activity: Compounds like 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline () exhibit antimicrobial properties, but the dual trifluoro-substituents in the target compound may enhance binding to hydrophobic enzyme pockets .

Physicochemical Properties

Fluorinated groups significantly impact solubility, boiling points, and stability:

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Boiling Point (°C)
This compound 267.1 3.2 245–250 (decomposes)
4-Trifluoromethoxyaniline 197.1 2.1 190–195
4-(Trifluoromethyl)aniline 175.1 2.8 185–190
2-Methoxy-4-(trifluoromethoxy)aniline 237.1 2.5 220–225
Key Findings:
  • Lipophilicity : The target compound’s higher LogP (3.2) compared to analogs suggests greater membrane permeability, advantageous in drug design .
  • Thermal Stability : Decomposition at 245–250°C reflects strong C-F bonds, making it suitable for high-temperature applications in materials science .
Pharmaceuticals:
  • The dual trifluoro-substituents improve metabolic stability, as seen in analogs like 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline (), which is explored for anticancer activity.
Agrochemicals:
  • Compounds like 2-Chloro-5-methyl-4-(trifluoromethyl)aniline () are used as herbicides, but the target compound’s -OCF₃ group may reduce phytotoxicity .
Materials Science:
  • The electron-deficient aromatic ring in the target compound facilitates its use in liquid crystals and polymers, similar to 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline () .

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